Tyr-pro-phe-pro-gly-pro-ile
Overview
Description
“Tyr-pro-phe-pro-gly-pro-ile” is a peptide composed of seven amino acids: Tyrosine (Tyr), Proline (Pro), Phenylalanine (Phe), Proline (Pro), Glycine (Gly), Proline (Pro), and Isoleucine (Ile) . The molecular formula of this peptide is C41H55N7O9 .
Molecular Structure Analysis
The molecular structure of “Tyr-pro-phe-pro-gly-pro-ile” includes a total of 116 bonds, with 61 non-H bonds, 19 multiple bonds, 16 rotatable bonds, 7 double bonds, and 12 aromatic bonds . It also contains 3 five-membered rings, 2 six-membered rings, 1 carboxylic acid (aliphatic), 3 secondary amides (aliphatic), 3 tertiary amides (aliphatic), and 1 primary amine (aliphatic) .
Scientific Research Applications
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Fish Processing Waste Utilization
- Field : Food and Bioprocess Technology
- Application : Fish waste, including viscera, head, skin, bone, frames, and scales, are used to produce protein hydrolysates and bioactive peptides . These peptides exhibit strong antihypertensive, antioxidative, and anticancer activities .
- Method : The production of these peptides involves enzymatic hydrolysis after enzyme screening and optimization . The purification of bioactive peptides is carried out using ultra- and gel filtration as well as the RP-HPLC method .
- Results : Peptides with low molecular weight and short amino acid sequences are more potent as bioactive peptides .
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Anticancer Drug Development
- Field : Molecular Biology of Cancer
- Application : Short cyclic peptides containing similar sequences have shown potential as safe and effective anticancer drug leads . They have been investigated for their influence on patient-derived melanoma cells .
- Method : The peptides are synthesized and their influence on melanoma cells is studied . The spatial structure of these peptides containing synthetic amino acids has also been explored .
- Results : Cyclic peptides such as cyclo (Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), called CLA, and cyclo (Pro-homoPro-β 3 homoPhe-Phe-), called P11, exert the cytotoxic and the cytostatic effects in melanoma cells, respectively .
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H55N7O9/c1-3-25(2)35(41(56)57)45-38(53)32-13-7-19-46(32)34(50)24-43-36(51)31-12-8-21-48(31)40(55)30(23-26-10-5-4-6-11-26)44-37(52)33-14-9-20-47(33)39(54)29(42)22-27-15-17-28(49)18-16-27/h4-6,10-11,15-18,25,29-33,35,49H,3,7-9,12-14,19-24,42H2,1-2H3,(H,43,51)(H,44,52)(H,45,53)(H,56,57)/t25-,29-,30-,31-,32-,33-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJTDSQXOMDAD-JKXTZXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H55N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10992846 | |
Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
789.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyr-pro-phe-pro-gly-pro-ile | |
CAS RN |
72122-62-4 | |
Record name | beta-Casomorphin 7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072122624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[Hydroxy(1-{N-[hydroxy(1-{N-[hydroxy(1-tyrosylpyrrolidin-2-yl)methylidene]phenylalanyl}pyrrolidin-2-yl)methylidene]glycyl}pyrrolidin-2-yl)methylidene]isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10992846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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